molecular formula C12H14ClN3OS B4173346 3-(3-Chlorophenyl)-1-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

3-(3-Chlorophenyl)-1-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

Cat. No.: B4173346
M. Wt: 283.78 g/mol
InChI Key: DSZPOLBCAMFMDY-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea is a urea derivative featuring a 3-chlorophenyl group and a substituted 4,5-dihydro-1,3-thiazole ring. The compound’s structure includes:

  • Urea core: Acts as a pharmacophore, enabling hydrogen-bonding interactions.
  • 5-Methyl-4,5-dihydro-1,3-thiazol-2-yl group: The partially saturated thiazole ring may enhance conformational stability compared to fully aromatic heterocycles .

This compound belongs to a broader class of arylurea-thiazole hybrids, which are explored for diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-8-7-14-12(18-8)16(2)11(17)15-10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZPOLBCAMFMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)N(C)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorophenyl)-N-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea typically involves the reaction of 3-chloroaniline with methyl isocyanate and 5-methyl-4,5-dihydro-1,3-thiazol-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: 3-chloroaniline is reacted with methyl isocyanate in the presence of a suitable catalyst to form N-(3-chlorophenyl)-N-methylurea.

    Step 2: N-(3-chlorophenyl)-N-methylurea is then reacted with 5-methyl-4,5-dihydro-1,3-thiazol-2-amine under appropriate conditions to yield N’-(3-chlorophenyl)-N-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorophenyl)-N-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Research

The compound is being explored for its antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific biological targets, modulating their activity and potentially leading to therapeutic applications.

Chemical Synthesis

In organic chemistry, it serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow chemists to explore various substitution reactions and develop new compounds with enhanced properties.

Material Science

This compound can be utilized in the development of new materials or as a catalyst in chemical reactions. Its ability to participate in various chemical transformations makes it valuable in industrial applications.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various urea derivatives, including 3-(3-Chlorophenyl)-1-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea. Results indicated significant inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Research focused on the compound's interaction with cancer cell lines demonstrated that it could induce apoptosis in specific types of cancer cells. This finding supports further investigation into its use as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of N’-(3-chlorophenyl)-N-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between the target compound and similar derivatives:

Compound Name Substituents on Phenyl Ring Heterocyclic Ring Type Key Structural Features Synthesis Method (Reference)
3-(3-Chlorophenyl)-1-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea 3-Cl 4,5-Dihydro-1,3-thiazole Methyl group on thiazole; urea N-methylation Not explicitly detailed (inferred)
1-(4-Chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea 4-Cl 1,3,4-Thiadiazole Trimethoxyphenyl on thiadiazole Condensation of isocyanates with amines
3-(4-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(4-methyl-2-pyridinyl)urea 4-Cl 4,5-Dihydro-1,3-thiazole Additional 4-methyl-2-pyridinyl substituent Multi-step urea coupling
2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole 4-Cl, 4-F Pyrazole-thiazole hybrid Fluorophenyl and pyrazole moieties Cyclocondensation reactions

Key Observations :

  • Substituent Position : The 3-chlorophenyl group in the target compound may alter electronic and steric interactions compared to 4-chlorophenyl analogs (e.g., ). This positional isomerism could impact solubility and target binding.
  • Additional Substituents : Pyridinyl or trimethoxyphenyl groups in analogs (e.g., ) introduce distinct electronic profiles, which may modulate biological activity.

Physicochemical and Electronic Properties

  • Electrostatic Potential: Tools like Multiwfn () can predict electron density distribution. The 3-chlorophenyl group may create a localized electron-deficient region, enhancing interactions with nucleophilic residues in biological targets.
  • Crystallographic Data : Analogs such as have resolved crystal structures (e.g., Acta Crystallographica reports), revealing bond lengths (mean C–C = 0.004 Å) and dihedral angles critical for conformational analysis . The target compound’s structure could be similarly analyzed using SHELX ().

Q & A

Q. What are the recommended synthetic routes for 3-(3-Chlorophenyl)-1-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea, and how can purity be optimized?

The synthesis typically involves a multi-step process:

Chlorination : Start with functionalization of the phenyl ring (e.g., chlorination of aniline derivatives) .

Thiazoline Formation : Construct the 5-methyl-4,5-dihydro-1,3-thiazole moiety via cyclization reactions using thiourea or thioamide precursors under acidic conditions .

Urea Coupling : React the chlorophenyl intermediate with an isocyanate derivative (e.g., methyl isocyanate) to form the urea linkage.
Optimization : Use controlled reaction temperatures (0–5°C for sensitive steps) and reagents like lithium aluminum hydride (LiAlH₄) for reductions. Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, thiazoline methyl at δ 1.2–1.5 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]+ ~378 m/z for analogous compounds) .
  • X-ray Crystallography : Resolve stereochemistry (e.g., dihedral angles between thiazoline and urea groups) .
  • Elemental Analysis : Verify C, H, N, S, and Cl content (±0.3% theoretical) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme Inhibition : Test against kinases or proteases (IC₅₀ via fluorogenic substrates).
  • Cell-Based Assays : Cytotoxicity in cancer lines (e.g., MTT assay) or antimicrobial activity (MIC against E. coli or S. aureus).
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Substituent Variation : Replace the 3-chlorophenyl group with fluorophenyl or thiophene to modulate electronic effects. Compare IC₅₀ shifts in enzyme assays .
  • Thiazoline Modifications : Introduce methyl groups at C4/C5 to alter ring strain and conformational flexibility.
  • Urea Linker : Replace urea with thiourea or amide to assess hydrogen-bonding impact.
    Example : Analogues with 4-fluorophenyl showed 2x higher kinase inhibition than chlorophenyl derivatives .

Q. How can computational modeling resolve contradictions in observed vs. predicted binding affinities?

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess stability.
  • QSAR Models : Train models on analogues’ IC₅₀ data to predict bioactivity of novel derivatives .

Q. What strategies address discrepancies in biological activity across studies?

  • Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., unreacted intermediates) .
  • Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) or incubation time .
  • Stereochemical Confirmation : Re-examine enantiomers via chiral HPLC or circular dichroism .

Q. How can the compound’s metabolic stability be improved for in vivo studies?

  • Prodrug Design : Acetylate the urea NH group to enhance plasma stability.
  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to improve solubility (e.g., from <0.1 mg/mL to >5 mg/mL in PBS) .

Q. What mechanistic approaches elucidate its interaction with cellular targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes.
  • CRISPR Screening : Identify resistance genes in knockout libraries to pinpoint targets .
  • Pull-Down Assays : Use biotinylated probes to isolate binding partners from cell lysates .

Methodological Challenges & Solutions

Q. How to troubleshoot low yields in the final urea coupling step?

  • Reaction Conditions : Switch from DMF to THF to reduce side reactions.
  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate isocyanate reactivity .
  • Intermediate Stability : Protect thiazoline NH with Boc groups during earlier steps .

Q. What protocols ensure compound stability during storage?

  • Storage : Lyophilize and store at -20°C under argon.
  • Stability Testing : Monitor degradation via weekly HPLC (e.g., <5% degradation over 6 months) .

Cross-Disciplinary Applications

Q. Can this compound be repurposed for non-pharmaceutical applications?

  • Materials Science : Functionalize polymers for fluorescent sensors (analogous to maleimide derivatives) .
  • Agrochemicals : Test as a herbicide lead via chloroplast electron transport inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chlorophenyl)-1-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea
Reactant of Route 2
Reactant of Route 2
3-(3-Chlorophenyl)-1-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

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